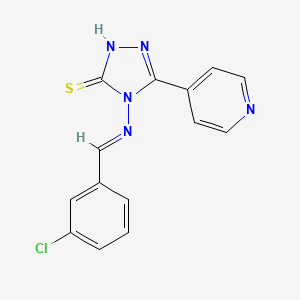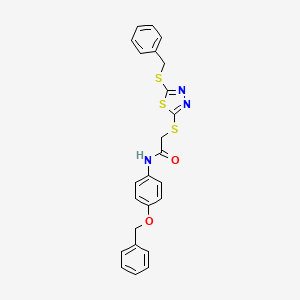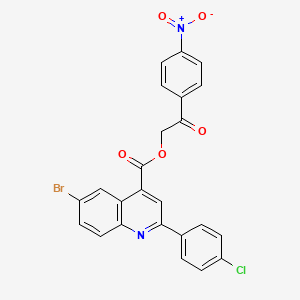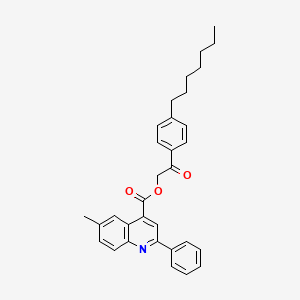![molecular formula C24H18ClF3N4OS B12033273 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 443740-19-0](/img/structure/B12033273.png)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SALOR-INT L243736-1EA, also known by its chemical name 2-([5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide, is a compound with a molecular formula of C24H18ClF3N4OS and a molecular weight of 502.94 g/mol . This compound is notable for its complex structure, which includes a triazole ring and multiple aromatic groups.
Preparation Methods
The synthesis of SALOR-INT L243736-1EA involves several steps:
Formation of the Triazole Ring: The triazole ring is typically synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Substitution Reactions: The aromatic groups are introduced through substitution reactions, often using halogenated aromatic compounds and appropriate nucleophiles.
Thioether Formation: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using an amine and an acyl chloride.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
SALOR-INT L243736-1EA undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the triazole ring, potentially leading to hydrogenated derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
SALOR-INT L243736-1EA has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing triazole rings.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly those involving sulfur-containing compounds.
Medicine: Research into its potential therapeutic applications is ongoing, with studies focusing on its activity against various diseases.
Mechanism of Action
The mechanism of action of SALOR-INT L243736-1EA involves its interaction with specific molecular targets. The triazole ring and aromatic groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, further modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
SALOR-INT L243736-1EA can be compared with other compounds containing triazole rings and aromatic groups:
2-([5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide: This compound is structurally similar but may have different substituents on the aromatic rings.
4-Isopropylbenzylamine: Another compound with a similar aromatic structure but different functional groups and reactivity.
The uniqueness of SALOR-INT L243736-1EA lies in its specific combination of functional groups, which confer unique reactivity and biological activity.
Properties
CAS No. |
443740-19-0 |
|---|---|
Molecular Formula |
C24H18ClF3N4OS |
Molecular Weight |
502.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H18ClF3N4OS/c1-15-5-11-20(12-6-15)32-22(16-7-9-18(25)10-8-16)30-31-23(32)34-14-21(33)29-19-4-2-3-17(13-19)24(26,27)28/h2-13H,14H2,1H3,(H,29,33) |
InChI Key |
JDLOPBALPWXYAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12033191.png)
![N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methylbenzamide](/img/structure/B12033198.png)



![4-[(2-fluorobenzylidene)amino]-3-(3-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12033221.png)
![2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12033227.png)

![4-[4-(allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12033238.png)

![N-(3,4-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12033251.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12033252.png)
![8-[benzyl(methyl)amino]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12033253.png)
![5-{[3-(Hexadecylcarbamoyl)-4-hydroxynaphthalen-1-yl]oxy}-3-thioxopentanoic acid](/img/structure/B12033266.png)
